4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC17534233
Molecular Formula: C13H15BF3NO4
Molecular Weight: 317.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15BF3NO4 |
---|---|
Molecular Weight | 317.07 g/mol |
IUPAC Name | 4,4,5,5-tetramethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)10-8(13(15,16)17)6-5-7-9(10)18(19)20/h5-7H,1-4H3 |
Standard InChI Key | AUTNDLIOODQPPB-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The compound 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is defined by its molecular formula C₁₃H₁₅BF₃NO₄ and a molecular weight of 317.07 g/mol . Its structure consists of a dioxaborolane ring (a cyclic boronic ester) fused to a phenyl ring substituted with nitro (–NO₂) and trifluoromethyl (–CF₃) groups at the 2- and 6-positions, respectively (Figure 1). The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability, making it preferable over free boronic acids in synthetic applications .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1159373-58-6 | |
Molecular Formula | C₁₃H₁₅BF₃NO₄ | |
Molecular Weight | 317.07 g/mol | |
SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N+[O-])C(F)(F)F | |
Purity | ≥95% | |
Storage Conditions | Sealed refrigeration |
The nitro group acts as a strong electron-withdrawing moiety, while the trifluoromethyl group contributes to lipophilicity and metabolic stability . These features make the compound a candidate for drug discovery, particularly in designing kinase inhibitors or protease modulators .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a Suzuki-Miyaura coupling precursor strategy. A common approach is the palladium-catalyzed borylation of a halogenated aromatic precursor. For example, 2-nitro-6-(trifluoromethyl)phenyl bromide may react with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) to yield the target compound .
Reaction Scheme
Yields for such reactions typically range from 60% to 85%, depending on the purity of the starting material and reaction optimization .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
ESI-MS m/z: 318.07 [M+H]⁺, consistent with the molecular formula .
Applications in Pharmaceutical Research
Role in Cross-Coupling Reactions
As a boronic ester, this compound participates in Suzuki-Miyaura couplings, enabling the construction of biaryl structures critical in drug molecules. For instance, it has been employed in synthesizing trifluoromethylated biphenyls, which are prevalent in antifungals and antivirals .
Table 2: Comparative Reactivity of Boronic Esters
Compound | Reaction Yield (%) | Application |
---|---|---|
Target Compound (CAS 1159373-58-6) | 78 | Antiviral agents |
4,4,5,5-Tetramethyl-2-phenyl-dioxaborolane | 92 | Polymer additives |
2-(2-Fluoro-3-nitrophenyl)-dioxaborolane | 65 | Fluorescent probes |
Comparative Analysis with Structural Analogues
Substituent Effects on Properties
Comparing the target compound (CAS 1159373-58-6) with analogues reveals substituent-driven trends:
Table 3: Impact of Substituents on Physicochemical Properties
Compound (CAS) | Substituents | logP | Water Solubility (mg/mL) |
---|---|---|---|
1159373-58-6 | –NO₂, –CF₃ | 2.87 | 0.12 |
1218791-26-4 | –NO₂, –CF₃ (5-position) | 2.91 | 0.09 |
1189042-70-3 | –F, –NO₂ | 2.15 | 0.34 |
The meta-substituted –CF₃ group in CAS 1218791-26-4 marginally increases lipophilicity compared to the ortho-substituted target compound . Fluorine substitution (CAS 1189042-70-3) improves solubility due to its electronegativity and smaller steric footprint .
Future Directions
Research opportunities include:
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Catalyst Development: Designing asymmetric catalysts leveraging the –CF₃ group’s steric effects.
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Targeted Drug Delivery: Exploiting the nitro group for hypoxia-activated prodrugs in cancer therapy.
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Materials Science: Incorporating the compound into covalent organic frameworks (COFs) for gas storage.
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